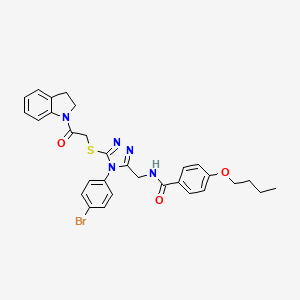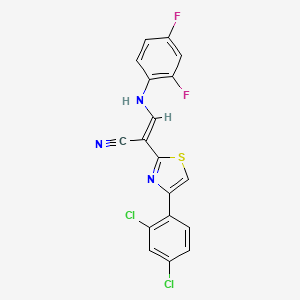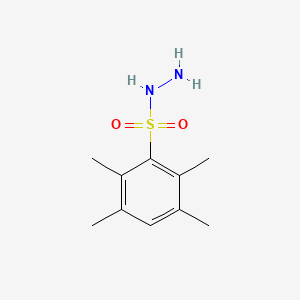
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the reaction of heterocyclic derivatives with aliphatic or aromatic primary amines, without any solvent or under specific conditions, to achieve targeted structural frameworks. For instance, compounds have been synthesized by reacting 1,3,4-oxadiazole derivatives with different primary amines, showcasing a methodology that could be similar for the synthesis of our target compound (Kaneria et al., 2016).
Molecular Structure Analysis
The determination of molecular structure is crucial, often involving spectroscopic methods like NMR, IR, and Mass spectroscopy. These techniques help in confirming the structure of newly synthesized compounds. For example, compounds structurally related to our molecule of interest have been characterized to confirm their structure using these methods, providing a foundation for understanding the molecular structure of complex heterocyclic compounds (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the molecule can include condensation with aromatic aldehydes, hydrazine, or phenyl hydrazine to yield various derivatives, indicating the reactive nature of the triazole and thiophene moieties present in the molecule. These reactions not only extend the chemical diversity but also enhance the potential biological activities of these compounds (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystalline structure of related compounds has been determined, which aids in understanding intermolecular interactions and stability (Mu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1,2,4-Triazole derivatives, which share a part of the core structure with the specified compound, have been studied for their pharmacological applications. These compounds demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, indicating a broad spectrum of potential therapeutic uses (Ohloblina, 2022). Their diverse biological activities suggest that the specified compound may also possess similar pharmacological properties, warranting further investigation into its effects on various biological targets.
Chemical Synthesis and Reactivity
Studies on the synthesis and physico-chemical properties of 1,2,4-triazole derivatives highlight the chemical reactivity and potential for creating novel compounds with varied biological and chemical properties (Parchenko, 2019). The research into these derivatives sheds light on the synthetic versatility of triazole-based compounds, suggesting that the compound could be a valuable intermediate or target in the synthesis of materials with specific chemical or pharmacological activities.
Environmental Persistence and Toxicity
The presence and stability of brominated compounds, like the bromophenyl group in the specified compound, in the environment, and their potential toxic effects, have been studied extensively. Brominated flame retardants and their by-products, for example, are known for their persistence and bioaccumulation, leading to concerns about their environmental and health impacts (Zuiderveen et al., 2020). This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of the specified compound, especially given its brominated component.
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30BrN5O3S/c1-2-3-18-39-25-14-8-22(9-15-25)29(38)32-19-27-33-34-30(36(27)24-12-10-23(31)11-13-24)40-20-28(37)35-17-16-21-6-4-5-7-26(21)35/h4-15H,2-3,16-20H2,1H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMFPBDHJPMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)
![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)

![N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2482220.png)

![4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2482222.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)
